5-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-dimethyl-1H-pyrazol-4-amine
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Overview
Description
5-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-dimethyl-1H-pyrazol-4-amine is a heterocyclic compound that contains both imidazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-dimethyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-1H-pyrazol-4-amine with 2-chloro-4,5-dihydro-1H-imidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are often recycled to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated imidazole and pyrazole derivatives.
Scientific Research Applications
5-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazol-4-amine: Lacks the imidazole ring but shares the pyrazole structure.
4,5-Dihydro-1H-imidazol-2-yl derivatives: Share the imidazole ring but differ in the substituents on the pyrazole ring.
Uniqueness
5-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-dimethyl-1H-pyrazol-4-amine is unique due to its combined imidazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
89239-15-6 |
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Molecular Formula |
C8H13N5 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-(4,5-dihydro-1H-imidazol-2-yl)-1,3-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C8H13N5/c1-5-6(9)7(13(2)12-5)8-10-3-4-11-8/h3-4,9H2,1-2H3,(H,10,11) |
InChI Key |
FEHDQUSCGYPXKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1N)C2=NCCN2)C |
Origin of Product |
United States |
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